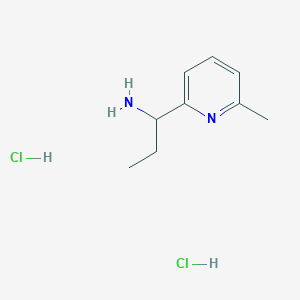
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride, also known as MPD, is a chemical compound that has been extensively researched for its potential uses in scientific research. MPD is a psychoactive drug that acts as a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MPD has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of “1-(6-Methylpyridin-2-yl)propan-1-amine dihydrochloride” are currently unknown. Understanding these effects would require further experimental studies .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has several advantages for use in scientific research, including its unique mechanism of action and its ability to modulate neurotransmitter release. However, the compound also has several limitations, including its potential for abuse and its lack of specificity for the TAAR1 receptor. Additionally, the compound's effects on the cardiovascular system may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride. One area of interest is in the development of new drugs that target the TAAR1 receptor, using this compound as a starting point. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems and its potential uses in treating neurological and psychiatric disorders. Finally, studies are needed to better understand the potential risks associated with the use of this compound, particularly its potential for abuse and its effects on the cardiovascular system.
Métodos De Síntesis
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves the reaction of 2-acetyl-6-methylpyridine with 1,3-diaminopropane in the presence of hydrochloric acid to produce the dihydrochloride salt of the compound. This synthesis method has been well-established in the scientific literature and has been used in numerous studies of this compound.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has been studied extensively for its potential uses in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders. This compound has also been studied for its potential uses in drug discovery, as it has been shown to have a unique mechanism of action that may be useful in developing new drugs for a variety of conditions.
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYKWVFLSJAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)
![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)
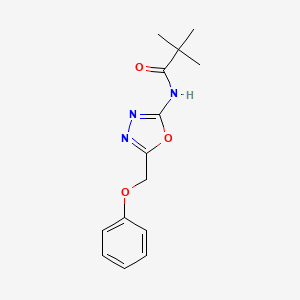
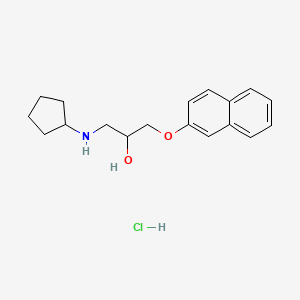
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)
![(Z)-ethyl 3-allyl-2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2385930.png)
![Ethyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2385933.png)

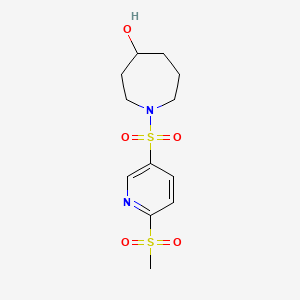
![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)
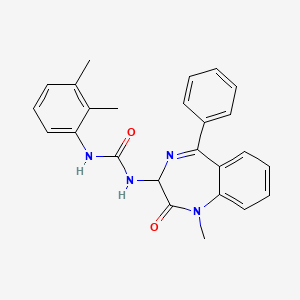
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)